molecular formula C11H10N2O3 B14052806 2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid

2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid

Cat. No.: B14052806
M. Wt: 218.21 g/mol
InChI Key: ZVXKJEOVVZBWRD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid is an organic compound characterized by the presence of a methoxy group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-5-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-6-(1H-pyrazol-5-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 2-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-methoxy-6-(1H-pyrazol-5-yl)benzoic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-7(10(9)11(14)15)8-5-6-12-13-8/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

ZVXKJEOVVZBWRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C2=CC=NN2

Origin of Product

United States

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